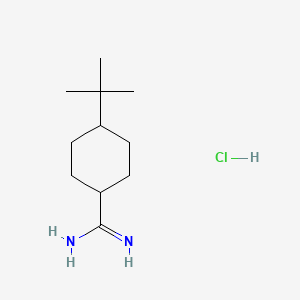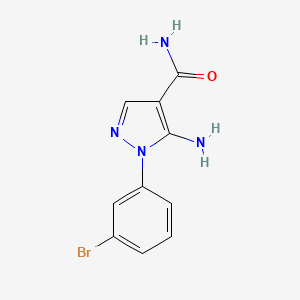
2-Benzyloxy-4-(trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a benzyloxy group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials with specific properties.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers for bond formation .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal catalyst, typically palladium . The newly formed organopalladium species then undergoes a coupling reaction with an electrophile to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid, is a key step in various synthetic pathways used in organic chemistry . The resulting carbon-carbon bond formation enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules, enhancing its absorption and distribution .
Result of Action
The primary result of the action of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of complex organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The efficacy and stability of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include pH, temperature, and the presence of certain functional groups . For example, the transmetalation step in Suzuki-Miyaura reactions is often facilitated by the addition of a base, which can deprotonate the boronic acid and enhance its nucleophilicity .
Biochemische Analyse
Biochemical Properties
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating reactions such as Suzuki-Miyaura cross-coupling . The boronic acid group in 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules . Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of biochemical reactions .
Cellular Effects
The effects of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid can inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Furthermore, the compound’s ability to interact with proteins and other biomolecules can result in changes in gene expression, affecting cellular growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid exerts its effects through various binding interactions with biomolecules. The boronic acid group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, further modulating their function . These molecular interactions contribute to the compound’s overall biochemical activity and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid over time in laboratory settings are important considerations for researchers. This compound is generally stable under inert atmosphere and room temperature conditions . Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid can undergo gradual degradation, leading to changes in its biochemical activity and effects on cellular function . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation . These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety profile in preclinical studies .
Metabolic Pathways
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biochemical activity . Additionally, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid can affect metabolic flux and metabolite levels, further modulating cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins . Once inside the cell, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles . The compound’s distribution and accumulation within these compartments can influence its biochemical activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy production . Alternatively, the compound may be targeted to the nucleus, where it can modulate gene expression and affect cellular growth and differentiation . Understanding the subcellular localization of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is essential for elucidating its molecular mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-benzyloxy-4-(trifluoromethyl)benzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is typically carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired boronic acid.
Industrial Production Methods
While specific industrial production methods for 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The benzyloxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the benzyloxy group.
2-(Benzyloxy)phenylboronic acid: Similar but lacks the trifluoromethyl group.
Uniqueness
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which can influence its reactivity and the properties of the products formed in reactions.
Eigenschaften
IUPAC Name |
[2-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBJNPIUYMLHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)



![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)

![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)


